molecular formula C10H20N2O B12116066 3-amino-N-(cyclohexylmethyl)propanamide

3-amino-N-(cyclohexylmethyl)propanamide

Cat. No.: B12116066
M. Wt: 184.28 g/mol
InChI Key: CBHRDHALGICLPY-UHFFFAOYSA-N
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Description

3-Amino-N-(cyclohexylmethyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone with a 3-amino substituent and a cyclohexylmethyl group attached to the nitrogen atom. Its structure combines hydrophilic (amino group) and hydrophobic (cyclohexylmethyl) moieties, making it a versatile scaffold in medicinal chemistry and biochemical applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-amino-N-(cyclohexylmethyl)propanamide

InChI

InChI=1S/C10H20N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h9H,1-8,11H2,(H,12,13)

InChI Key

CBHRDHALGICLPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(cyclohexylmethyl)propanamide typically involves the reaction of 3-aminopropanoic acid with cyclohexylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of 3-amino-N-(cyclohexylmethyl)propanamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(cyclohexylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Pharmacological Applications

3-amino-N-(cyclohexylmethyl)propanamide has been investigated for its potential therapeutic roles in various conditions:

  • Inflammation and Pain Management : Research indicates that this compound acts as an antagonist of P2X7 receptors, which are implicated in inflammatory processes. In animal models of spinal cord injury, treatment with this compound resulted in improved functional recovery and reduced cell death, suggesting its utility in managing inflammation-related disorders.
  • Neuropathic Pain : The modulation of P2X7 receptors by 3-amino-N-(cyclohexylmethyl)propanamide has shown promise in alleviating neuropathic pain, making it a candidate for further pharmacological exploration.

Proteomics Research

The compound serves as a ubiquitin binding motif (UBM), specifically recognizing K48-linked polyubiquitin chains. This interaction is crucial for the proteasomal degradation of proteins, which is a significant pathway in various diseases, including cancer. Its role in modulating the ubiquitin-proteasome system highlights its potential in research focused on protein degradation mechanisms.

Case Study 1: Inflammation Model

  • Objective : To assess the impact of 3-amino-N-(cyclohexylmethyl)propanamide on inflammation.
  • Method : Animal models were treated with the compound following spinal cord injury.
  • Findings : Significant improvements in functional recovery were observed, alongside reduced cellular apoptosis, indicating a protective effect against inflammation-induced damage.

Case Study 2: Ubiquitin Pathway Modulation

  • Objective : To explore the binding affinity of 3-amino-N-(cyclohexylmethyl)propanamide to polyubiquitin chains.
  • Method : Biochemical assays were performed to evaluate binding interactions.
  • Findings : The compound effectively bound to K48-linked polyubiquitin chains, suggesting its potential as a tool for studying protein degradation pathways relevant to cancer biology.

Mechanism of Action

The mechanism of action of 3-amino-N-(cyclohexylmethyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclohexylmethyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 3-amino-N-(cyclohexylmethyl)propanamide can be contextualized by comparing it to related compounds with variations in substituents or backbone structure. Key comparisons are summarized below:

Substituted Aryl Propanamides

Compounds such as 3-amino-N-(3-fluorophenyl)propanamide, 3-amino-N-(4-methylphenyl)propanamide, and 3-amino-N-phenylpropanamide () differ in their aryl substituents. These were tested as substrates for β-alanyl aminopeptidase in Pseudomonas aeruginosa:

  • 3-Amino-N-(3-fluorophenyl)propanamide exhibited the highest enzyme activity, producing 3-fluoroaniline (VOC) with a detection limit of 0.09 µM.
  • 3-Amino-N-(4-methylphenyl)propanamide showed significantly lower activity (p = 0.0009), attributed to steric hindrance from the para-methyl group.
  • 3-Amino-N-phenylpropanamide (unsubstituted aryl) had comparable activity to the fluorophenyl variant but higher detection limits (0.24 µM for aniline), making it less sensitive .

Key Insight : Electron-withdrawing groups (e.g., fluorine) enhance substrate-enzyme interactions, while bulky substituents reduce efficacy.

Cyclohexylmethyl Motif in Inhibitors

highlights the critical role of the cyclohexylmethyl group in enhancing inhibitory potency. For example:

  • Compound 1 (IC50 = 0.05 µM), derived from luteolin with a cyclohexylmethyl substitution, showed an 88-fold increase in BNA inhibition compared to luteolin (IC50 = 4.4 µM).
  • Similarly, Compound 2 (IC50 = 0.07 µM) with the same substituent outperformed eriodyctiol (IC50 = 17.8 µM) by 250-fold.

Key Insight : The cyclohexylmethyl group’s hydrophobicity improves binding affinity to target enzymes, likely through enhanced van der Waals interactions .

Alkyl-Substituted Propanamides

  • 3-(Diethylamino)-N-methylpropanamide () features a branched alkyl chain and methylamide. While its bioactivity is unspecified, its logP value (computed) is higher than 3-amino-N-(cyclohexylmethyl)propanamide, suggesting greater lipophilicity.

Key Insight: The 3-amino group in the target compound improves water solubility and hydrogen-bonding capacity compared to purely alkyl-substituted analogs.

Complex Derivatives

  • 3-Cyclohexyl-N-{4-[(3-cyclohexylpropanoyl)amino]cyclohexyl}propanamide () and N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-thienopyrimidinyl)sulfanyl]propanamide () demonstrate how additional functional groups (e.g., sulfanyl, thienopyrimidine) expand applications into kinase inhibition or antimicrobial activity. However, their synthetic complexity may hinder scalability compared to the simpler target compound .

Data Table: Comparative Analysis of Selected Compounds

Compound Name Substituents Key Property/Bioactivity Reference
3-Amino-N-(cyclohexylmethyl)propanamide Cyclohexylmethyl, 3-amino Enhanced hydrophobicity & H-bonding
3-Amino-N-(3-fluorophenyl)propanamide 3-Fluorophenyl High β-alanyl aminopeptidase activity
3-Amino-N-(4-methylphenyl)propanamide 4-Methylphenyl Reduced enzyme activity (steric hindrance)
Compound 1 () Cyclohexylmethyl, luteolin core IC50 = 0.05 µM (BNA inhibition)
3-(Diethylamino)-N-methylpropanamide Diethylamino, methyl High lipophilicity (logP)

Biological Activity

3-Amino-N-(cyclohexylmethyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in receptor modulation and therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • Chemical Formula : C₉H₁₄N₂O
  • Molecular Weight : 166.22 g/mol
  • IUPAC Name : 3-amino-N-(cyclohexylmethyl)propanamide

The biological activity of 3-amino-N-(cyclohexylmethyl)propanamide is primarily linked to its interaction with G protein-coupled receptors (GPCRs). It has been shown to act as an agonist or antagonist depending on the receptor type involved. Specifically, it may influence pathways related to inflammation and cell proliferation.

Receptor Interaction

  • Gastrin-Releasing Peptide Receptor (GRP-R) :
    • Acts as an antagonist with a Ki value of 0.17 nM.
    • Inhibits the proliferation of rat C6 glioma cells with an IC50 of 2 μM, indicating potential anti-cancer properties.
  • Neuromedin B Receptor (NMB-R) :
    • Antagonistic activity with a Ki value of 1.0 nM.
    • Inhibits NCI-H1299 xenograft proliferation in nude mice with an IC50 of 5 μM, suggesting efficacy in tumor models .

Inflammatory Response Modulation

Research has indicated that derivatives of this compound can selectively activate formyl peptide receptors (FPRs), which play critical roles in mediating inflammatory responses. For instance, certain derivatives have shown significant agonist properties at FPR2, which could be leveraged for therapeutic interventions in inflammatory diseases .

Table 1: Biological Activity Summary

Activity TypeReceptorKi Value (nM)IC50 (μM)Reference
GRP-R AntagonismGRP-R0.172
NMB-R AntagonismNMB-R1.05
FPR AgonismFPR2N/AVaries

Case Study 1: Anti-Cancer Properties

A study evaluated the effects of 3-amino-N-(cyclohexylmethyl)propanamide on glioma cells, demonstrating a significant reduction in cell viability at concentrations around the IC50 values mentioned above. This suggests potential applications in glioma treatment.

Case Study 2: Inflammation Modulation

In a separate investigation, derivatives of the compound were tested for their ability to modulate inflammatory responses via FPRs. The results indicated that certain modifications enhanced agonistic activity at FPR2, which could be beneficial in developing anti-inflammatory drugs .

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